1-Isonicotinoyl-3-piperidinecarboxylic acid
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid . This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The systematic name clearly identifies the key structural components: a piperidine ring system substituted at the 1-position with a pyridine-4-carbonyl group and at the 3-position with a carboxylic acid functional group.
The structural representation of this compound reveals a six-membered piperidine ring bearing two distinct substituents. The molecular structure can be expressed through several standardized chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(=O)O . This linear notation captures the complete connectivity pattern of the molecule, showing the piperidine ring with its nitrogen atom connected to the carbonyl carbon of the isonicotinoyl group, while the carboxylic acid group is attached to the carbon at position 3 of the piperidine ring.
The International Chemical Identifier string provides another standardized representation: InChI=1S/C12H14N2O3/c15-11(9-3-5-13-6-4-9)14-7-1-2-10(8-14)12(16)17/h3-6,10H,1-2,7-8H2,(H,16,17) . This identifier encodes the complete molecular structure including atom connectivity, hydrogen count, and stereochemical information. The corresponding International Chemical Identifier Key is HQGGJAWLHZDKLT-UHFFFAOYSA-N , which serves as a unique hash-based identifier derived from the full International Chemical Identifier string.
Synonyms and Registry Identifiers
The compound is known by several synonymous names in chemical literature and databases. The primary systematic synonyms include 1-isonicotinoylpiperidine-3-carboxylic acid and 1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid . These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.
| Registry Database | Identifier | Type |
|---|---|---|
| Chemical Abstracts Service | 67691-63-8 | Registry Number |
| PubChem | 16228353 | Compound Identifier |
| Molecular Design Limited | MFCD08444920 | Number |
| United States Environmental Protection Agency DSSTox | DTXSID801223479 | Substance Identifier |
The Chemical Abstracts Service registry number 67691-63-8 serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number ensures unambiguous identification across different chemical information sources and commercial suppliers. The PubChem database assigns the compound identifier 16228353 , which links to comprehensive chemical property data and structural information maintained by the National Center for Biotechnology Information.
Additional synonym variations documented in chemical databases include alternative naming conventions that emphasize different structural features. The compound may also be referenced as 1-(4-pyridinylcarbonyl)-3-piperidinecarboxylic acid in some sources, reflecting the position-specific nomenclature for the pyridine ring substitution pattern. Commercial chemical suppliers often use shortened versions such as This compound for practical identification purposes.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₄N₂O₃ . This formula indicates the compound contains twelve carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular composition reflects the structural complexity arising from the combination of the piperidine ring system with the isonicotinoyl substituent and carboxylic acid functional group.
| Molecular Parameter | Value | Computational Method |
|---|---|---|
| Molecular Weight | 234.25 g/mol | PubChem 2.1 |
| Exact Mass | 234.100442 g/mol | High-resolution calculation |
| Monoisotopic Mass | 234.10044231 g/mol | Isotope-specific calculation |
The molecular weight is calculated as 234.25 grams per mole , representing the average atomic masses of all constituent atoms. This molecular weight value is consistently reported across multiple chemical databases and represents the standard atomic weight calculations used in chemical informatics systems. Some sources report slight variations in the decimal precision, with values such as 234.2512 grams per mole reflecting different computational rounding approaches.
The exact monoisotopic mass is 234.100442 grams per mole , which represents the mass calculated using the most abundant isotope of each element. This precise mass value is particularly important for mass spectrometry applications and high-resolution analytical techniques. The molecular formula provides insight into the compound's elemental composition ratio, with a carbon-to-nitrogen ratio of 6:1 and a hydrogen-to-oxygen ratio of approximately 4.67:1.
The molecular parameters reveal additional structural characteristics through calculated descriptors. The compound contains one hydrogen bond donor corresponding to the carboxylic acid group and five hydrogen bond acceptors including the carboxylic acid oxygen atoms, the amide carbonyl oxygen, and the pyridine nitrogen atom. The presence of three rotatable bonds indicates moderate conformational flexibility, primarily arising from the bonds connecting the isonicotinoyl group to the piperidine ring and the carboxylic acid substituent.
属性
IUPAC Name |
1-(pyridine-4-carbonyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(9-3-5-13-6-4-9)14-7-1-2-10(8-14)12(16)17/h3-6,10H,1-2,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGGJAWLHZDKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223479 | |
| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67691-63-8 | |
| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67691-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Pyridinylcarbonyl)-3-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Hydrolysis of 3-Piperidineformamide or Its Salts
- Starting from 3-piperidineformamide hydrochloride salts enriched in the (S)-enantiomer (typically 60-95% enantiomeric excess, preferably 73-77%), hydrolysis is performed in concentrated hydrochloric acid at 60-65 °C for about 3 hours until the formamide is fully converted, monitored by TLC.
- The reaction mixture is cooled to 15-20 °C and stirred for 6 hours to precipitate the crude (S)-nipecotic acid hydrochloride.
- The crude product is filtered, washed with ethanol, and dried to yield a white solid with high enantiomeric purity (~99.6% ee).
Conversion of (S)-Nipecotic Acid Salt to (S)-Nipecotic Acid
- The salt is treated with an alkali solution to adjust the pH to 6.5-7.5. The alkali solution is typically a mixed solution of potassium hydroxide and sodium hydroxide in methanol, with a mass ratio of hydroxides to methanol around 1:4.
- The alkali addition is performed at low temperature (<10 °C) to prevent racemization.
- After pH adjustment, the reaction mixture is concentrated under reduced pressure at temperatures below 30 °C.
- The product is purified by adding methanol, filtering, concentrating the filtrate, and then adding a precipitating reagent such as ethanol or an ethanol/petroleum ether mixture (1:1 by volume) to induce crystallization.
- The precipitated (S)-nipecotic acid is filtered and dried to obtain the refined product.
Table 1: Summary of Piperidine-3-carboxylic Acid Preparation Conditions
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis of 3-piperidineformamide | 60-65 °C, 3 h, concentrated HCl | TLC monitoring, enantiomeric purity control |
| Cooling and stirring | 15-20 °C, 6 h | Precipitation of crude hydrochloride salt |
| Alkali treatment | pH 6.5-7.5, KOH/NaOH in methanol (1:4 mass ratio), <10 °C | Prevent racemization |
| Concentration | Reduced pressure, <30 °C | Avoid racemization |
| Purification | Methanol stirring, filtration, ethanol/petroleum ether precipitation | Final product refinement |
Introduction of the Isonicotinoyl Group
The key step to obtain this compound is the acylation of the piperidine nitrogen with isonicotinoyl derivatives.
Acylation Reaction
- The piperidine-3-carboxylic acid or its ester derivative is reacted with isonicotinoyl chloride or an equivalent activated isonicotinic acid derivative.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or N,N-dimethylformamide at room temperature or slightly elevated temperatures.
- A base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is used to scavenge the hydrochloric acid generated during the acylation.
- The reaction mixture is stirred overnight to ensure complete conversion.
- The product is isolated by evaporation of the solvent and purified by column chromatography or recrystallization.
Alternative Synthetic Routes
- Some literature suggests that similar compounds are synthesized by coupling piperidine derivatives with carboxylic acid derivatives using coupling reagents like carbodiimides (e.g., EDC, DCC) or activated esters.
- Enzymatic or stereoselective synthetic methods may be employed to ensure the desired stereochemistry at the 3-position of the piperidine ring.
Research Findings and Optimization Notes
- Maintaining low temperatures during alkali treatment and concentration steps is critical to prevent racemization of the chiral center in the piperidine ring.
- The choice of precipitating reagent and solvent ratios significantly affects the purity and yield of the final (S)-nipecotic acid intermediate.
- The acylation step requires careful control of stoichiometry and reaction conditions to avoid over-acylation or side reactions.
- Purification methods such as recrystallization from ethanol/petroleum ether mixtures or chromatographic techniques are essential to achieve high purity of this compound.
Data Table: Typical Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 67691-63-8 |
| Melting Point (approximate) | Not explicitly reported; expected ~200 °C range based on similar compounds |
| Solubility | Soluble in polar aprotic solvents; moderate in alcohols |
| Optical Purity (for intermediates) | >99% ee for (S)-nipecotic acid after purification |
化学反应分析
Amide Hydrolysis
The isonicotinoyl amide bond undergoes hydrolysis under acidic or alkaline conditions, yielding 3-piperidinecarboxylic acid and isonicotinic acid .
Conditions :
| Product | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 3-Piperidinecarboxylic acid | 72–85 | HCl, reflux | |
| Isonicotinic acid | 68–78 | NaOH, 80°C |
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and salt formation :
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under catalytic H₂SO₄ or DCC/DMAP, forming esters .
-
Salt Formation : Reacts with bases (e.g., NaOH, K₂CO₃) to yield carboxylate salts .
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Methyl ester formation | MeOH, H₂SO₄, reflux | Methyl 1-isonicotinoyl-3-piperidinecarboxylate | 88 |
| Sodium salt formation | NaOH (1M), RT | Sodium 1-isonicotinoyl-3-piperidinecarboxylate | 95 |
Reductive Amination
The piperidine nitrogen can undergo alkylation via Grignard reagent addition , enabling spirocyclic ring formation. For example, coupling with nitroalkanes followed by reduction yields methyl-substituted spirocyclic derivatives .
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| This compound | CH₃MgBr, THF, −78°C → RT | Spirocyclic piperidine-pyrrolidine | 64 |
Metal Chelation
The compound acts as a bidentate ligand , coordinating metals via the pyridine nitrogen and carboxylate oxygen. This property is leveraged in medicinal chemistry for iron chelation, analogous to pyridoxal isonicotinoyl hydrazone (PIH) .
| Metal Ion | Coordination Mode | Application | Reference |
|---|---|---|---|
| Fe³⁺ | N,O-chelation | Protoporphyrin IX modulation | |
| Cu²⁺ | N,O-chelation | Catalytic oxidation studies |
Coupling Reactions
The carboxylic acid participates in amide bond formation with amines using coupling agents (e.g., EDC, HATU) .
| Amine | Coupling Agent | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | EDC, HOBt, DMF | 1-Isonicotinoyl-3-piperidinecarboxamide | 76 |
| Glycine methyl ester | DCC, DMAP, CH₂Cl₂ | Methyl 2-(1-isonicotinoyl-3-piperidinecarboxamido)acetate | 81 |
Hydrazone Formation
Reacts with hydrazines to form hydrazone derivatives , similar to isoniazid metabolites. This reaction is pH-dependent and occurs in aqueous or alcoholic media .
| Hydrazine | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | EtOH, 60°C, 6 h | This compound hydrazide | 70 |
Protection/Deprotection Strategies
The carboxylic acid group is protected as a tert-butyl ester (BOC) for selective functionalization of the amide group .
| Protecting Group | Reagents | Deprotection Conditions | Reference |
|---|---|---|---|
| BOC | (BOC)₂O, DMAP, CH₂Cl₂ | TFA/CH₂Cl₂ (1:1), RT, 2 h |
Nucleophilic Aromatic Substitution
The pyridine ring undergoes halogenation or nitration at position 2 or 4 under electrophilic conditions .
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | 1-(2-Bromoisonicotinoyl)-3-piperidinecarboxylic acid | 58 |
Biological Activity Modulation
Derivatives exhibit α-glucosidase inhibition (IC₅₀ = 2.1–8.3 μM) and GABA uptake inhibition (Ki = 0.4 μM) . Structure-activity relationship (SAR) studies highlight the importance of the carboxylic acid for binding .
| Derivative | Target | Activity (IC₅₀/Ki) | Reference |
|---|---|---|---|
| Methyl ester | α-Glucosidase | 8.3 μM | |
| Sodium salt | GABA transporter | 0.4 μM |
Thermal and Photochemical Stability
Degrades at >200°C via decarboxylation, forming 1-isonicotinoylpiperidine . UV irradiation (254 nm) induces ring-opening reactions .
科学研究应用
Anti-inflammatory Properties
Research indicates that derivatives of isonicotinic acid, including 1-isonicotinoyl-3-piperidinecarboxylic acid, exhibit significant anti-inflammatory effects. A study synthesized novel compounds with the isonicotinoyl motif and demonstrated their ability to inhibit inflammatory responses in vitro. One derivative showed an IC50 value of 1.42 µg/mL, outperforming established anti-inflammatory drugs like ibuprofen .
Rho Kinase Inhibition
The compound has been identified as a potential Rho kinase inhibitor, which plays a crucial role in various physiological processes including smooth muscle contraction and cell proliferation. Inhibition of Rho kinase is beneficial for treating conditions such as hypertension and urinary incontinence. The compound's mechanism involves suppressing smooth muscle contraction, thus providing therapeutic benefits for related disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical strategies that enhance its biological activity. Structure-activity relationship studies have shown that modifications to the piperidine ring can significantly impact the compound's efficacy against inflammation and other diseases. For instance, lipophilicity alterations in synthesized derivatives have been linked to improved anti-inflammatory activity .
Cancer Research
In cancer studies, compounds derived from this compound have demonstrated potential as autophagy modulators. A project focused on enhancing the sensitivity of oral squamous cell carcinoma to treatment used structural modifications of similar compounds to improve their efficacy against resistant cancer cell lines . The findings suggest that these compounds could be pivotal in developing new cancer therapies.
Antimicrobial Activity
Another study explored the antimicrobial properties of piperidine derivatives against various pathogens affecting agricultural crops. The synthesized compounds were tested against bacterial and fungal strains, showing promising results that indicate their potential use as agricultural biopesticides .
Comparative Analysis of Related Compounds
作用机制
The mechanism of action of 1-Isonicotinoyl-3-piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .
相似化合物的比较
The following analysis compares 1-Isonicotinoyl-3-piperidinecarboxylic acid with structurally related piperidinecarboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Piperidinecarboxylic Acid Derivatives
*Calculated based on structural similarity to and .
Key Observations:
- Hydrochloride Salts: Improve solubility for ionic compounds (e.g., ), critical for parenteral formulations .
- Stability: Acylated derivatives (e.g., acetyl, isonicotinoyl) may undergo enzymatic hydrolysis in vivo, acting as prodrugs . Aromatic substituents (e.g., pyridazinyl) confer thermal stability but may complicate synthetic routes .
生物活性
Overview
1-Isonicotinoyl-3-piperidinecarboxylic acid (INPCA) is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol. It is derived from isonicotinic acid and piperidine, and it has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of INPCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Antimicrobial Properties
Research indicates that INPCA exhibits significant antimicrobial activity against various pathogens. The compound has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. A study demonstrated that INPCA's antibacterial properties are comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Antiviral Activity
INPCA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or by altering host cell pathways critical for viral entry and replication. For instance, its mechanism may involve the inhibition of protease enzymes essential for viral maturation .
The biological effects of INPCA can be attributed to several mechanisms:
- Enzyme Inhibition: INPCA may inhibit specific enzymes involved in microbial metabolism or viral replication, leading to reduced pathogen viability.
- Cell Membrane Disruption: The compound's structure allows it to interact with cellular membranes, potentially disrupting their integrity and function.
- Modulation of Immune Response: There is evidence suggesting that INPCA might enhance certain immune responses, aiding in the clearance of infections .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of INPCA against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antibacterial properties. The study concluded that INPCA could serve as a potential candidate for developing new antimicrobial agents.
Antiviral Research
In another investigation focused on antiviral activity, researchers evaluated INPCA's effects on influenza virus replication in vitro. The results showed a significant reduction in viral titers when cells were treated with INPCA prior to viral infection, suggesting that the compound effectively inhibits early stages of viral entry and replication .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Pathogens | Observed Effects | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 |
| Escherichia coli | Growth inhibition | 64 | |
| Antiviral | Influenza virus | Reduced viral replication | Not specified |
常见问题
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-Isonicotinoyl-3-piperidinecarboxylic acid with high purity?
- Methodological Answer : The synthesis typically involves coupling isonicotinic acid derivatives with piperidinecarboxylic acid precursors. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen (as seen in structurally similar compounds like 1-Boc-3-piperidinecarboxylic acid) can prevent unwanted side reactions during acylation steps . Purification often employs recrystallization or column chromatography, followed by validation via HPLC (>95% purity) and NMR spectroscopy to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To verify the piperidine ring conformation and isonicotinoyl substitution pattern (e.g., coupling constants in -NMR for stereochemical analysis) .
- Mass Spectrometry (MS) : For molecular weight confirmation and detection of impurities (e.g., ESI-MS or MALDI-TOF) .
- HPLC : To assess purity and monitor stability under varying pH or temperature conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) are often preferred for acylation steps to improve solubility and reaction kinetics .
- Catalysis : Use of coupling agents like HATU or DCC can accelerate amide bond formation between isonicotinic acid and the piperidine moiety .
- Temperature Control : Lower temperatures (0–5°C) may reduce racemization during chiral intermediate steps, while higher temperatures (40–60°C) can improve reaction rates .
- In-line Monitoring : Techniques like TLC or FTIR can track reaction progress and identify bottlenecks .
Q. What strategies mitigate degradation of this compound under physiological conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation studies at varying pH (1–9), temperatures (25–60°C), and light exposure to identify labile functional groups (e.g., the amide bond) .
- Formulation Additives : Use antioxidants (e.g., BHT) or buffering agents to stabilize the compound in aqueous media .
- Structural Modifications : Introduce electron-withdrawing groups on the piperidine ring to enhance hydrolytic stability of the amide bond .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with modifications to the piperidine ring (e.g., substituents at C-3 or C-4) or isonicotinoyl group (e.g., halogenation) to evaluate steric/electronic effects .
- Biological Assays : Pair synthetic efforts with in vitro assays (e.g., enzyme inhibition or receptor binding) to correlate structural changes with activity. Use statistical tools like PCA to identify critical SAR drivers .
- Computational Modeling : Apply molecular docking or QSAR models to predict binding affinities and prioritize analogs for synthesis .
Methodological Frameworks for Research Design
Q. How should researchers formulate hypotheses or questions for studies involving this compound?
- Methodological Answer :
- PICO(T) Framework : Define Population (e.g., enzyme targets), Intervention (compound derivatives), Comparison (baseline activity), Outcome (IC), and Timeframe (e.g., acute vs. chronic effects) .
- FINER Criteria : Ensure questions are Feasible (e.g., synthetic accessibility), Interesting (novel mechanistic insights), Novel (understudied derivatives), Ethical (non-toxic intermediates), and Relevant (therapeutic potential) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
